Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

HIV protease inhibitor synthesis Chiral intermediate routing Saquinavir

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS 165727-45-7), also named (1S,2S)-(1-benzyl-3-chloro-2-hydroxypropyl)carbamic acid tert-butyl ester, is a chiral chlorohydrin building block with the molecular formula C₁₅H₂₂ClNO₃ and a molecular weight of 299.79 g/mol. It belongs to the class of N-Boc-protected α-amino chlorohydrins that serve as essential intermediates in the manufacture of hydroxyethylamine-based HIV protease inhibitors.

Molecular Formula C15H22ClNO3
Molecular Weight 299.79 g/mol
CAS No. 165727-45-7
Cat. No. B067533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
CAS165727-45-7
Molecular FormulaC15H22ClNO3
Molecular Weight299.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O
InChIInChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13+/m0/s1
InChIKeyGFGQSTIUFXHAJS-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS 165727-45-7): Procurement-Relevant Identity and Sourcing Profile


tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS 165727-45-7), also named (1S,2S)-(1-benzyl-3-chloro-2-hydroxypropyl)carbamic acid tert-butyl ester, is a chiral chlorohydrin building block with the molecular formula C₁₅H₂₂ClNO₃ and a molecular weight of 299.79 g/mol [1]. It belongs to the class of N-Boc-protected α-amino chlorohydrins that serve as essential intermediates in the manufacture of hydroxyethylamine-based HIV protease inhibitors [2]. The compound possesses two contiguous stereogenic centers in the (2S,3S) configuration, which imparts erythro (anti) relative stereochemistry and dictates its downstream routing to specific antiretroviral active pharmaceutical ingredients (APIs) rather than others [3].

Why Generic Substitution Fails for tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate: Stereochemical Routing and Physicochemical Non-Interchangeability


The (2S,3S)-chlorohydrin and its (2R,3S)-diastereomer (CAS 162536-40-5) share an identical molecular formula and mass yet cannot be interchanged in synthesis workflows because they route to entirely different HIV protease inhibitors: the (2S,3S)-configured chlorohydrin is the committed precursor to saquinavir and darunavir, whereas the (2R,3S)-diastereomer feeds the atazanavir synthetic pathway [1]. Chemical reduction with NaBH₄ produces the undesired diastereomer as the major product, and non-stereoselective procurement yields material that requires costly chromatographic or crystallization-based diastereomer separation [2]. Furthermore, the two diastereomers exhibit divergent crystalline behavior with melting points differing by approximately 10 °C, precluding simple physical property-based interchange in formulation or purification steps [3].

Quantitative Differentiation Evidence: tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate vs. Its Closest Analogs


Stereochemistry-Driven API Routing: (2S,3S) → Saquinavir/Darunavir vs. (2R,3S) → Atazanavir

The (2S,3S)-configured chlorohydrin (CAS 165727-45-7) is the committed key intermediate for the synthesis of saquinavir and darunavir, whereas the (2R,3S)-diastereomer (CAS 162536-40-5) is the dedicated precursor for atazanavir [1]. These two compounds are optical isomers differing only in the configuration at the C-2 carbon bearing the hydroxyl group, yet this single stereochemical divergence routes the downstream synthesis to entirely different drug substances with distinct therapeutic profiles [2]. In industrial practice, the (2S,3S) compound is also classified and supplied as Darunavir Impurity 55, while the (2R,3S) diastereomer is catalogued as Atazanavir Impurity 38, confirming their non-overlapping regulatory and synthetic identities [3].

HIV protease inhibitor synthesis Chiral intermediate routing Saquinavir Darunavir Atazanavir

Diastereomeric Purity of Biocatalytic Reduction: Microbial vs. NaBH₄ Chemical Reduction

The stereoselective reduction of the chloroketone precursor (CAS 102123-74-0) to the target chlorohydrin can be achieved through either microbial or chemical routes, with profoundly different diastereomeric outcomes. Microbial reduction using Streptomyces nodosus SC 13149 delivered the (1S,2R)-alcohol with an optical purity of 99.8% and diastereomeric purity of 99% at a reaction yield of 80% [1]. In contrast, chemical reduction of the same chloroketone using NaBH₄ produces the undesired chlorohydrin diastereomer as the major product [2]. A coupled fermentation-bioconversion process using recombinant E. coli ketoreductase achieved a total isolated yield of 95.7% for the (2S,3R)-α-chlorohydrin at a substrate loading of 200 g/L with residual chloroketone <0.1% after 24 hours [3]. For the (2S,3S)-configured chlorohydrin, biocatalytic reduction using RasADH (ADH from Ralstonia sp.) provided (S,S)-6b with 95% conversion and 86% diastereomeric excess (de) [4].

Biocatalysis Stereoselective reduction Ketoreductase Diastereomeric excess

Melting Point Divergence Enabling Diastereomer Identity Verification

The (2S,3S)-configured chlorohydrin exhibits a melting point of approximately 72–74 °C, as reported in vendor technical documentation [1]. In contrast, the (2R,3S)-diastereomer (CAS 162536-40-5) displays a significantly higher melting point of 83–84 °C, as documented in CAS Common Chemistry and multiple supplier specifications [2]. This approximately 10 °C difference in melting point provides a simple, rapid identity verification test that can distinguish the two diastereomers without requiring chiral chromatographic analysis. The (2S,3S) compound is further characterized by a specific rotation of approximately +30° to +35° (c = 1, solvent unspecified) [3].

Physicochemical characterization Melting point Diastereomer differentiation Quality control

Chemical Reduction Diastereomer Ratio vs. Biocatalytic Stereocontrol: Mass Ratio Evidence from Patent Data

Chinese patent CN 201210278217 discloses that the chemical reduction of (3S)-1-chloro-3-tert-butoxycarbonylamino-4-phenyl-2-butanone (CAS 102123-74-0) using NaBH₄ or LiAlH₄ as reductant yields a mixture of the (2S,3S) and (2R,3S) chlorohydrin diastereomers with a mass ratio ranging from 50:50 to 80:20 depending on the specific reducing agent and additive employed [1]. The best selectivity achieved under optimized chemical conditions (including CuCl₂, ZnCl₂, CaCl₂, or CeCl₃ additives) reaches an 80:20 ratio favoring the (2S,3S)-diastereomer, but still requires subsequent crystallization-based separation to obtain diastereomerically pure material [1]. This stands in stark contrast to biocatalytic processes using ketoreductases, which can deliver diastereomeric purities exceeding 98% directly from the reaction [2].

Chemical reduction Diastereomer ratio Sodium borohydride Process chemistry

Regulatory Reference Standard Classification: Impurity Designation Reflects Non-Interchangeable Synthetic Lineage

In the regulatory reference standard marketplace, the (2S,3S)-chlorohydrin (CAS 165727-45-7) is formally designated as Darunavir Impurity 55 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development and validation [1]. The (2R,3S)-diastereomer (CAS 162536-40-5) is separately catalogued as Atazanavir Impurity 38 [2]. Additionally, the benzyl carbamate analog (CAS 128018-43-9), which carries a Cbz protecting group instead of Boc, is also available as a distinct (2S,3S)-configured building block, but its deprotection chemistry and orthogonal protecting group strategy differ fundamentally from the Boc-protected compound . This formal impurity taxonomy reinforces that the compounds belong to different drug substance supply chains and cannot serve as substitutes for one another in either synthetic or analytical contexts.

Reference standard Impurity profiling Pharmacopeial compliance ANDA

High-Value Application Scenarios for tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Informed by Quantitative Differentiation Evidence


Diastereomerically Pure Starting Material for Saquinavir and Darunavir API Manufacturing

Procurement of CAS 165727-45-7 with verified (2S,3S) configuration and diastereomeric purity ≥98% is a critical gate-keeper requirement for initiating the synthesis of saquinavir or darunavir. As established by patent CN 201210278217, the (2S,3S)-chlorohydrin is the dedicated intermediate for saquinavir, and its epoxide derivative (CAS 98737-29-2) is the committed precursor for darunavir [1]. Any contamination with the (2R,3S)-diastereomer (CAS 162536-40-5) at levels >2% introduces an impurity that propagates through the synthesis and ultimately contaminates the final API with the atazanavir-related diastereomer, requiring extensive purification or batch rejection. Procurement specifications should therefore mandate diastereomeric purity ≥98% as confirmed by chiral HPLC or melting point verification (mp 72–74 °C vs. 83–84 °C for the undesired diastereomer) [2].

Reference Standard for Darunavir ANDA Analytical Method Development and QC Release Testing

CAS 165727-45-7 is formally classified and supplied as Darunavir Impurity 55, a fully characterized reference standard with traceability to pharmacopeial monographs (USP or EP) [1]. This application scenario is essential for generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for darunavir, where the impurity must be used for HPLC method development, method validation (AMV), and routine quality control release testing. The compound's well-defined (2S,3S) stereochemistry and distinct chromatographic retention behavior relative to the (2R,3S)-diastereomer enable accurate impurity quantification in darunavir drug substance and drug product, directly supporting regulatory submission requirements [2].

Biocatalytic Process Development Benchmarking for (2S,3S)-Chlorohydrin Production

The quantitative evidence demonstrates that biocatalytic reduction using alcohol dehydrogenases (e.g., RasADH from Ralstonia sp.) can deliver the (2S,3S)-chlorohydrin with 95% conversion and 86% de, while chemical NaBH₄ reduction yields only 0–60% de with 20–50% of the undesired (2R,3S)-diastereomer as waste [1]. Researchers and process chemists developing greener, higher-yielding routes to saquinavir or darunavir should use CAS 165727-45-7 as the reference standard for benchmarking new ketoreductase variants or fermentation-bioconversion processes, with target specifications of diastereomeric purity ≥98% and isolated yield ≥90% at substrate loadings of ≥100 g/L, consistent with the performance demonstrated by the R. erythropolis SC13845 system for the analogous (2R,3S)-pathway [2].

Protecting Group Strategy Differentiation: Boc vs. Cbz Orthogonal Deprotection in Multi-Step Syntheses

The tert-butyl carbamate (Boc) protecting group of CAS 165727-45-7 is cleaved under acidic conditions (TFA or HCl), whereas the benzyl carbamate analog (CAS 128018-43-9) requires hydrogenolysis for deprotection [1]. This orthogonal protecting group chemistry is critical when designing multi-step convergent syntheses of HIV protease inhibitors where other acid-sensitive or hydrogenation-sensitive functional groups are present. Molecular modeling studies have shown that the Cbz-protected substrate (5b) binds to RasADH in an inverted orientation compared to the Boc-protected substrate (5a), leading to a switch in stereopreference during biocatalytic reduction [2]. Therefore, procurement of the Boc-protected (2S,3S)-chlorohydrin is specifically indicated when the downstream synthetic sequence requires acid-labile deprotection compatibility.

Quote Request

Request a Quote for tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.